Cas no 562792-79-4 (6-(4-Tert-Butylphenyl)Imidazo2,1-B1,3Thiazole-5-Carbaldehyde)

6-(4-Tert-Butylphenyl)Imidazo[2,1-B][1,3]Thiazole-5-Carbaldehyde is a specialized heterocyclic aldehyde featuring a fused imidazothiazole core with a tert-butylphenyl substituent. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, serving as a key intermediate in the synthesis of biologically active molecules. The tert-butyl group enhances lipophilicity, potentially improving membrane permeability in drug design. Its aldehyde functionality allows for further derivatization via condensation or nucleophilic addition reactions, enabling the development of novel compounds. The imidazothiazole scaffold is known for its electron-rich properties, which may contribute to binding interactions in target applications. This product is typically handled under controlled conditions due to its reactivity.
6-(4-Tert-Butylphenyl)Imidazo2,1-B1,3Thiazole-5-Carbaldehyde structure
562792-79-4 structure
Product Name:6-(4-Tert-Butylphenyl)Imidazo2,1-B1,3Thiazole-5-Carbaldehyde
CAS No:562792-79-4
MF:C16H16N2OS
MW:284.376042366028
CID:3055909
PubChem ID:3532237
Update Time:2025-10-20

6-(4-Tert-Butylphenyl)Imidazo2,1-B1,3Thiazole-5-Carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 6-(4-tert-Butylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
    • EN300-6501656
    • Z3214214365
    • STK893293
    • AKOS001476239
    • 6-[4-(tert-butyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
    • BBL020604
    • 562792-79-4
    • 6-(4-(tert-Butyl)phenyl)imidazo[2,1-b]thiazole-5-carbaldehyde
    • SCHEMBL22633836
    • 6-(4-Tert-Butylphenyl)Imidazo2,1-B1,3Thiazole-5-Carbaldehyde
    • Inchi: 1S/C16H16N2OS/c1-16(2,3)12-6-4-11(5-7-12)14-13(10-19)18-8-9-20-15(18)17-14/h4-10H,1-3H3
    • InChI Key: GXYAPKXYLXTUJO-UHFFFAOYSA-N
    • SMILES: S1C=CN2C1=NC(=C2C=O)C1C=CC(=CC=1)C(C)(C)C

Computed Properties

  • Exact Mass: 284.09833431Da
  • Monoisotopic Mass: 284.09833431Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 360
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 62.6Ų

6-(4-Tert-Butylphenyl)Imidazo2,1-B1,3Thiazole-5-Carbaldehyde Pricemore >>

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Additional information on 6-(4-Tert-Butylphenyl)Imidazo2,1-B1,3Thiazole-5-Carbaldehyde

Introduction to 6-(4-Tert-Butylphenyl)Imidazo[2,1-b][1,3]Thiazole-5-Carbaldehyde (CAS No. 562792-79-4)

6-(4-Tert-Butylphenyl)Imidazo[2,1-b][1,3]Thiazole-5-Carbaldehyde, identified by its CAS number 562792-79-4, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the imidazothiazole class, a scaffold known for its broad spectrum of biological activities. The presence of a carbonyl group at the 5-position and a tert-butyl substituent on the phenyl ring enhances its potential as a bioactive molecule, making it a valuable candidate for further exploration in drug discovery.

The imidazo[2,1-b][1,3]thiazole core is a privileged structure in medicinal chemistry, exhibiting diverse pharmacological properties. It has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer activities. The structural features of this compound contribute to its ability to interact with biological targets, particularly enzymes and receptors involved in disease pathways. The 4-tert-butylphenyl moiety not only influences the electronic properties of the molecule but also contributes to its solubility and metabolic stability, which are critical factors in drug development.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 6-(4-Tert-Butylphenyl)Imidazo[2,1-b][1,3]Thiazole-5-Carbaldehyde and biological targets. Studies suggest that this compound can modulate key signaling pathways associated with various diseases. For instance, research indicates that it may interfere with the activity of enzymes such as kinases and phosphodiesterases, which are often overexpressed in cancer cells. Additionally, its ability to bind to specific protein receptors could make it a promising lead for developing treatments against inflammatory disorders.

The synthesis of 6-(4-Tert-Butylphenyl)Imidazo[2,1-b][1,3]Thiazole-5-Carbaldehyde involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the carbonyl group at the 5-position of the imidazothiazole ring is particularly challenging due to its sensitivity to hydrolysis and oxidation. However, modern synthetic methodologies have enabled chemists to achieve high yields and purity levels through optimized protocols. These advancements have not only improved the accessibility of this compound but also opened new avenues for structural modifications aimed at enhancing its biological efficacy.

In vitro studies have demonstrated the potential of 6-(4-Tert-Butylphenyl)Imidazo[2,1-b][1,3]Thiazole-5-Carbaldehyde as an inhibitor of several disease-relevant targets. For example, preliminary data suggest that it may exhibit inhibitory activity against certain tyrosine kinases, which are implicated in tumor growth and metastasis. Furthermore, its interaction with nuclear receptors has been explored as a possible mechanism for treating metabolic diseases such as obesity and type 2 diabetes. These findings highlight the compound's versatility and its potential therapeutic applications.

The pharmacokinetic properties of 6-(4-Tert-Butylphenyl)Imidazo[2,1-b][1,3]Thiazole-5-Carbaldehyde are also of great interest. The tert-butyl group enhances lipophilicity, which can improve membrane permeability and oral bioavailability. However, careful consideration must be given to potential metabolic pathways that could lead to degradation or detoxification of the compound. Advanced techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize metabolites and understand their fate within biological systems.

Future research directions for 6-(4-Tert-Butylphenyl)Imidazo[2,1-b][1,3]Thiazole-5-Carbaldehyde include exploring its mechanism of action in detail and conducting preclinical studies to assess its safety and efficacy. Collaborative efforts between chemists and biologists will be essential in elucidating how this compound interacts with cellular machinery at the molecular level. Additionally, structure-activity relationship (SAR) studies will help identify key structural features that contribute to its bioactivity, guiding the design of more potent derivatives.

The development of novel therapeutic agents relies heavily on innovative chemical entities like 6-(4-Tert-Butylphenyl)Imidazo[2,1-b][1,3]Thiazole-5-Carbaldehyde. Its unique structural features and promising biological activities make it a compelling candidate for further investigation. As research continues to uncover new insights into its pharmacological profile, this compound holds significant potential for contributing to advancements in human health care.

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